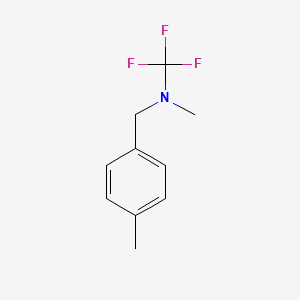![molecular formula C8H14N2 B13959724 1,3-Diazatricyclo[5.1.1.1~3,5~]decane CAS No. 294661-51-1](/img/structure/B13959724.png)
1,3-Diazatricyclo[5.1.1.1~3,5~]decane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 1,3-Diazatricyclo[5.1.1.1~3,5~]decane typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of cyclooctane-1,5-dione with 1,3-diaminopropane, leading to the formation of the tricyclic structure . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
1,3-Diazatricyclo[5.1.1.1~3,5~]decane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: It can undergo substitution reactions, particularly nucleophilic substitutions, where the nitrogen atoms play a crucial role. Common reagents include halogens and alkylating agents.
Scientific Research Applications
1,3-Diazatricyclo[5.1.1.1~3,5~]decane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex tricyclic structures.
Biology: The compound’s unique structure makes it a candidate for studying molecular interactions and enzyme inhibition.
Mechanism of Action
The mechanism of action of 1,3-Diazatricyclo[5.1.1.1~3,5~]decane involves its interaction with molecular targets through its nitrogen atoms. These interactions can lead to the inhibition of specific enzymes or the modulation of molecular pathways. The exact pathways and targets depend on the specific application and the derivatives of the compound being used .
Comparison with Similar Compounds
1,3-Diazatricyclo[5.1.1.1~3,5~]decane can be compared with other similar compounds such as:
Hexamethylenetetramine (1,3,5,7-Tetraazatricyclo[3.3.1.1~3,7~]decane): Known for its use in the synthesis of explosives and as a urinary antiseptic.
1,3-Diazatricyclo[3.3.1.1~3,7~]decane: Similar in structure but differs in the arrangement of the tricyclic system.
The uniqueness of this compound lies in its specific tricyclic structure, which imparts distinct chemical and physical properties, making it valuable for various applications.
Properties
CAS No. |
294661-51-1 |
|---|---|
Molecular Formula |
C8H14N2 |
Molecular Weight |
138.21 g/mol |
IUPAC Name |
1,3-diazatricyclo[5.1.1.13,5]decane |
InChI |
InChI=1S/C8H14N2/c1-7-2-9(3-7)6-10-4-8(1)5-10/h7-8H,1-6H2 |
InChI Key |
WVMNSFAOWNLALQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CN(C2)CN3CC1C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


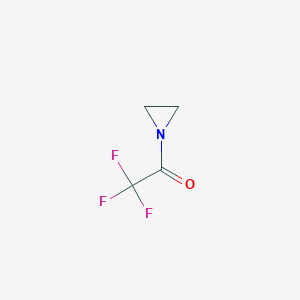
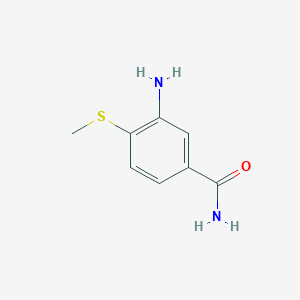

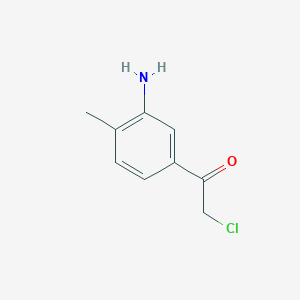
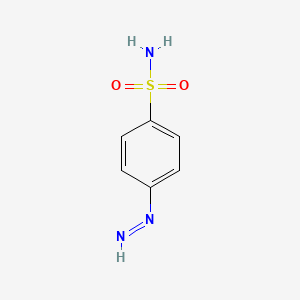
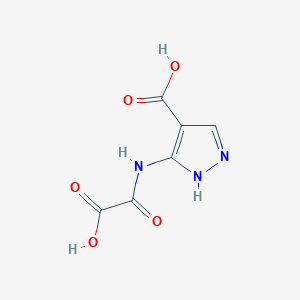

![6-chloro-3-[(4-chlorophenyl)thio]-2-methyl-1H-indole](/img/structure/B13959693.png)
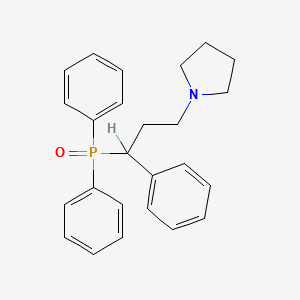
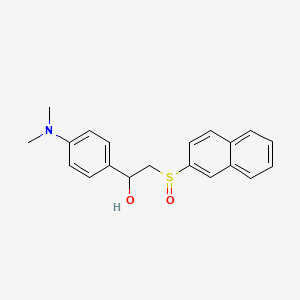
![1,3-Dimethyl[1]benzothieno[2,3-c]pyridine](/img/structure/B13959706.png)
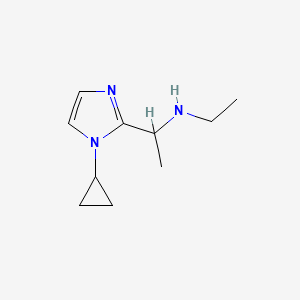
![1-(2,4-dichlorophenyl)-2-{2-[(3-hydroxypropyl)amino]-1H-benzimidazol-1-yl}ethanone](/img/structure/B13959711.png)
